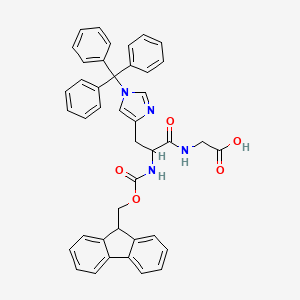

Fmoc-His(Trt)-Gly-OH

Description

Historical Context of Fmoc Solid-Phase Peptide Synthesis (SPPS)

The concept of stepwise peptide assembly was developed nearly a century ago, but it was the pioneering work of R.B. Merrifield in 1963 that revolutionized the field with the introduction of Solid-Phase Peptide Synthesis (SPPS). nih.govpeptide.com This technique involves anchoring the first amino acid to an insoluble solid support (resin) and then sequentially adding subsequent amino acids. openaccessjournals.compeptide.com This approach simplified the purification process, as excess reagents and byproducts could be washed away after each step.

Initially, SPPS predominantly utilized the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. acs.org However, this method required the use of harsh acidic conditions, such as liquid hydrogen fluoride (B91410) (HF), for the final cleavage of the peptide from the resin. altabioscience.com In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is labile to mild basic conditions. nih.govaltabioscience.com The adoption of Fmoc for SPPS in the late 1970s, developed by Meienhofer and coworkers in 1978, offered a milder and more orthogonal alternative. peptide.comaltabioscience.com This "Fmoc/tBu" strategy, where side-chain protecting groups are typically tert-butyl (tBu) based and removed by mild acid, quickly gained popularity. iris-biotech.de By the mid-1990s, Fmoc chemistry had become the dominant methodology in peptide synthesis core facilities, a testament to its advantages in synthesizing a wide range of peptides, including those with sensitive modifications. nih.gov

Significance of Protected Amino Acid Building Blocks in Contemporary Peptide Synthesis

The success of modern peptide synthesis, particularly Fmoc-SPPS, is heavily reliant on the availability of high-quality protected amino acid building blocks. nih.gov These molecules are amino acids where the alpha-amino group and any reactive side-chain functionalities are masked with temporary protecting groups. iris-biotech.dealtabioscience.com This protection is crucial to ensure that peptide bonds form selectively between the desired amino and carboxyl groups, preventing self-polymerization and side-chain branching. altabioscience.com

The choice of protecting groups is governed by the principle of orthogonality, meaning that different protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.dealtabioscience.com In Fmoc-SPPS, the Nα-Fmoc group is removed at each step with a mild base (like piperidine), while the side-chain protecting groups and the resin linker remain intact. iris-biotech.dewikipedia.org These permanent protecting groups are then cleaved at the end of the synthesis using an acidic cocktail, typically containing trifluoroacetic acid (TFA). iris-biotech.dealtabioscience.com The use of pre-formed, protected amino acid synthons, including dipeptides like Fmoc-His(Trt)-Gly-OH, streamlines the synthesis process, improves efficiency, and helps to circumvent common side reactions and the formation of impurities. google.comnih.gov

Structural and Functional Considerations of this compound as a Dipeptide Synthon

This compound is a dipeptide synthon that combines Nα-Fmoc-protected histidine with a C-terminal glycine (B1666218) residue. The histidine side chain is also protected with a trityl (Trt) group. biosynth.com This specific combination of protecting groups and amino acids makes it a valuable tool for incorporating the His-Gly motif into peptide sequences. The use of dipeptide building blocks can be advantageous in SPPS, as it can help to overcome difficulties associated with the coupling of individual amino acids, such as aggregation or slow reaction kinetics. For instance, dipeptides have been used in the synthesis of complex therapeutic peptides like Liraglutide to improve purity and yield. google.com

| Component | Function |

| Fmoc-His(Trt)- | Protected Histidine residue |

| -Gly-OH | Glycine residue with a free carboxyl group |

| Fmoc | Nα-protecting group |

| Trt | Histidine side-chain protecting group |

Role of the 9-Fluorenylmethoxycarbonyl (Fmoc) Nα-Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile urethane (B1682113) protecting group that is central to one of the most common strategies in SPPS. nih.govwikipedia.org Introduced by Carpino and Han, it offers a milder alternative to the acid-labile Boc group. nih.gov

Key features of the Fmoc group include:

Base Lability: The Fmoc group is selectively removed by treatment with a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgontosight.ai This deprotection is orthogonal to the acid-labile side-chain protecting groups commonly used in this strategy. altabioscience.com

Stability: It is stable under the acidic and coupling conditions used throughout the synthesis, preventing premature deprotection. total-synthesis.com

Reaction Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance. wikipedia.org This allows for real-time, spectrophotometric monitoring of the deprotection step, ensuring the reaction goes to completion before the next amino acid is added. ontosight.ai

Prevention of Racemization: Like other urethane-type protecting groups, the Fmoc group helps to suppress racemization during the activation and coupling steps of the amino acid. nih.gov

The widespread adoption of Fmoc chemistry has been driven by these advantages, including the milder reaction conditions, which are particularly beneficial for synthesizing peptides with post-translational modifications that may be sensitive to harsh acids. altabioscience.comnih.gov

Functionality of the Trityl (Trt) Side-Chain Protecting Group on Histidine

The side chain of histidine contains an imidazole (B134444) ring, which is nucleophilic and can cause undesirable side reactions during peptide synthesis. peptide.com Histidine is also particularly susceptible to racemization (the conversion of the L-amino acid to a mixture of L- and D-isomers) during the activation step of coupling. amazonaws.com Protecting the imidazole ring is therefore essential for a successful synthesis.

The trityl (Trt) group is a bulky, acid-labile protecting group commonly used for the side chain of histidine in Fmoc-SPPS. iris-biotech.depeptide.com

Key functions of the Trt group on histidine include:

Preventing Side Reactions: The Trt group is attached to the τ-nitrogen of the imidazole ring, sterically hindering it and preventing side reactions such as N-acylation. amazonaws.comchempep.com

Reducing Racemization: While it offers only minor help in suppressing racemization compared to other protecting groups, it is still widely used for this purpose. amazonaws.comchempep.com The bulky nature of the Trt group helps to shield the imidazole side chain. amazonaws.com

Fmoc-His(Trt)-OH is the most commonly utilized derivative for incorporating histidine in Fmoc-based peptide synthesis. peptide.comnih.gov

Importance of Glycine Residue in Peptide Sequence Design

Glycine is the simplest amino acid, with only a hydrogen atom as its side chain. This unique structure imparts significant properties to a peptide chain.

Key roles of glycine in peptide design include:

Flexibility: The small side chain of glycine provides a high degree of conformational flexibility to the peptide backbone. nih.gov This allows it to access dihedral angles that are sterically hindered for other amino acids, making it a common residue in turn structures, such as β-turns, which are crucial for the folding of proteins. nih.gov

Reduced Steric Hindrance: In the context of a dipeptide synthon like this compound, the presence of glycine can facilitate the coupling reaction to the growing peptide chain by minimizing steric clash.

Breaking Secondary Structures: The flexibility of glycine can be used strategically to disrupt undesirable secondary structures, like β-sheet formation, which can cause aggregation and lead to incomplete solvation during synthesis. thermofisher.combiocat.com Inserting a glycine residue can help maintain the solubility of the growing peptide chain. biocat.com

Prevalence in Nature: Glycine is a frequently occurring amino acid in natural antimicrobial peptides, where it is thought to contribute to both flexibility and selectivity. mdpi.com

The inclusion of glycine in the this compound dipeptide synthon thus offers both synthetic and structural advantages for the peptide chemist.

Properties

Molecular Formula |

C42H36N4O5 |

|---|---|

Molecular Weight |

676.8 g/mol |

IUPAC Name |

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C42H36N4O5/c47-39(48)25-43-40(49)38(45-41(50)51-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)24-32-26-46(28-44-32)42(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,49)(H,45,50)(H,47,48) |

InChI Key |

XIYBDFKFNGHUIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)NCC(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Origin of Product |

United States |

Synthesis Methodologies for Fmoc His Trt Gly Oh and Its Incorporation into Peptide Chains

General Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS) Applicable to Fmoc-His(Trt)-Gly-OH

Fmoc SPPS is a cornerstone of modern peptide synthesis, enabling the controlled, stepwise assembly of amino acids into a desired sequence while the growing peptide chain is anchored to an insoluble solid support. jpt.combachem.comnih.gov This method is particularly well-suited for the synthesis of peptides containing this compound due to its use of a base-labile Nα-protecting group (Fmoc), which is orthogonal to the acid-labile side-chain protecting groups and the resin linker. total-synthesis.com

The core cycle of Fmoc SPPS involves two main steps:

Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide. fiveable.megenscript.com

Coupling: The formation of a peptide bond between the newly liberated N-terminal amine and the carboxyl group of the incoming Fmoc-protected amino acid. bachem.com

These steps are interspersed with thorough washing of the solid support to remove excess reagents and byproducts, a key advantage of SPPS that simplifies purification. bachem.comproteogenix.science

For Peptide Acids: Wang resin and 2-chlorotrityl chloride (2-CTC) resin are commonly employed. chempep.comsigmaaldrich.com

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly recommended for sequences prone to DKP formation. proteogenix.sciencesigmaaldrich.com Its steric bulk hinders the intramolecular cyclization that leads to DKP. sigmaaldrich.com Furthermore, the linkage to 2-CTC resin is very acid-sensitive, allowing the peptide to be cleaved under mild acidic conditions, which keeps the side-chain protecting groups intact if desired. chempep.com This makes it ideal for the synthesis of protected peptide fragments. oup.com

For Peptide Amides: Rink Amide and Sieber Amide resins are the linkers of choice. proteogenix.sciencebiosynth.com These resins are designed to yield a C-terminal amide upon cleavage with strong acid, typically trifluoroacetic acid (TFA). chempep.com

A summary of commonly used resins for C-terminal glycine (B1666218) sequences is presented below:

| Resin Type | C-Terminal Functionality | Key Characteristics |

|---|---|---|

| Wang Resin | Carboxylic Acid | Widely used, but can be prone to diketopiperazine formation with C-terminal glycine. sigmaaldrich.comsigmaaldrich.com |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Minimizes diketopiperazine formation; allows for mild cleavage to yield protected fragments. sigmaaldrich.comoup.com |

| Rink Amide Resin | Amide | Standard choice for the synthesis of peptide amides. proteogenix.scienceresearchgate.net |

| Sieber Amide Resin | Amide | Offers very mild cleavage conditions, suitable for sensitive peptides. chempep.comsigmaaldrich.com |

The formation of the peptide bond is a critical step that requires the activation of the carboxylic acid group of the incoming amino acid. bachem.com The choice of coupling reagent and reaction conditions can significantly impact the efficiency of the reaction and help to suppress side reactions like racemization. bachem.comcreative-peptides.com

For the incorporation of Fmoc-His(Trt)-OH, which is known to be prone to racemization, the selection of the coupling reagent is particularly important. bachem.com

Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to minimize racemization. bachem.com

Aminium/Uronium and Phosphonium (B103445) Salts: Reagents like HBTU, HATU, HCTU, PyBOP, and PyAOP are highly efficient and widely used in modern peptide synthesis. bachem.comcreative-peptides.com These reagents often lead to faster and more complete coupling reactions. rsc.org

For the racemization-prone Fmoc-His(Trt)-OH, the phosphonium reagent DEPBT (3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) is recommended as it has shown remarkable resistance to racemization during the coupling of this specific amino acid derivative. bachem.com

Optimization of coupling conditions may also involve:

Solvent Choice: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most common solvents. For difficult sequences, the addition of co-solvents like dichloromethane (B109758) (DCM) or the use of "magic mixtures" can help to disrupt peptide aggregation and improve coupling efficiency. creative-peptides.com

Base: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is typically added to the coupling reaction to neutralize the proton released during peptide bond formation. For histidine residues, the use of a weaker base like collidine can be advantageous to further reduce the risk of racemization. bachem.com

Double Coupling: In cases of difficult couplings, a second coupling step can be performed to ensure the reaction goes to completion. This is particularly useful for sterically hindered amino acids or sequences prone to aggregation. rsc.orgbiotage.com

The following table summarizes some recommended coupling reagents for peptide synthesis, with special consideration for Fmoc-His(Trt)-OH.

| Coupling Reagent | Class | Notes |

|---|---|---|

| DIC/Oxyma Pure | Carbodiimide (B86325)/Additive | A common and effective combination that minimizes side reactions. bachem.com |

| HBTU/HATU/HCTU | Aminium/Uronium Salts | Highly efficient and fast-acting reagents suitable for most coupling steps. creative-peptides.comuci.edu |

| PyBOP/PyAOP | Phosphonium Salts | Powerful coupling reagents, with PyAOP being unable to cause guanidinylation side reactions. bachem.com |

| DEPBT | Phosphonium Salt | Highly recommended for coupling Fmoc-His(Trt)-OH due to its resistance to racemization. bachem.com |

The removal of the Fmoc group is a crucial step that must be efficient and complete to ensure the homogeneity of the final peptide. fiveable.menih.gov Incomplete deprotection leads to deletion sequences, where an amino acid is missing from the final peptide. nih.gov

The Fmoc group is removed under basic conditions, typically using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF. genscript.comnih.gov The mechanism proceeds via a β-elimination pathway:

A base (piperidine) abstracts the acidic proton on the fluorenyl ring system. fiveable.meluxembourg-bio.com

This is followed by the elimination of dibenzofulvene (DBF) and the release of the free amine of the peptide, which is protonated by the conjugate acid of the base. nih.govluxembourg-bio.com

The liberated DBF is a reactive species that can form adducts with the piperidine, driving the reaction to completion. nih.gov

While piperidine is the standard reagent, alternatives such as 4-methylpiperidine (B120128) or piperazine (B1678402) can also be used. nih.gov In some cases, particularly with sequences prone to aspartimide formation, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can be beneficial for faster and more efficient deprotection. iris-biotech.depeptide.com However, DBU should be avoided in peptides containing aspartic acid residues as it can catalyze this side reaction. peptide.compeptide.com

The efficiency of Fmoc deprotection can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum. fiveable.me

Strategies for Direct Incorporation of this compound as a Pre-formed Dipeptide Building Block

An alternative to the stepwise addition of glycine and then histidine is the use of the pre-formed dipeptide building block, this compound. google.com This strategy offers several advantages:

Reduced Risk of Diketopiperazine (DKP) Formation: By coupling the dipeptide in a single step, the formation of a resin-bound dipeptide with a free N-terminal amine is bypassed. This is the intermediate that is prone to intramolecular cyclization to form a DKP, especially with a C-terminal glycine. sigmaaldrich.com

Increased Efficiency: Incorporating two amino acid residues in a single coupling step can save time and reduce the number of synthetic cycles required, which can be beneficial for the synthesis of long peptides.

Minimized Racemization: The coupling of the dipeptide avoids the direct activation of the chiral center of the histidine residue when it is the C-terminal amino acid of the growing peptide chain, a step that carries a higher risk of racemization. bachem.com

The coupling of the this compound dipeptide to the resin-bound amine is carried out using the same optimized coupling reagents and conditions as for single amino acids. google.com

Stepwise Amino Acid Addition for Assembly of this compound Sequences

The conventional approach to synthesizing the His(Trt)-Gly sequence is through the stepwise addition of the individual amino acids. creative-peptides.com This involves the following steps:

Loading of the first amino acid: Fmoc-Gly-OH is coupled to the chosen resin. As mentioned, if using a Wang-type resin, this step is particularly susceptible to DKP formation in the subsequent cycle. sigmaaldrich.com Using a 2-CTC resin is a common strategy to mitigate this risk. oup.com

Fmoc deprotection of Glycine: The Fmoc group is removed from the resin-bound glycine using a piperidine/DMF solution. uci.edu

Coupling of Histidine: Fmoc-His(Trt)-OH is then coupled to the N-terminal amine of the glycine residue. rsc.org It is at this stage that careful selection of coupling reagents (e.g., DEPBT) and conditions is crucial to prevent racemization of the histidine residue. bachem.com

While this method is straightforward, it requires careful monitoring and optimization at each step to avoid the potential side reactions associated with both C-terminal glycine (DKP formation) and histidine (racemization). bachem.comsigmaaldrich.com

Downstream Processing and Purification Techniques for Peptides Synthesized Using this compound

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the permanent side-chain protecting groups (such as the Trt group on histidine) must be removed. sigmaaldrich.com This is typically achieved in a single step by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.comthermofisher.com

This cleavage cocktail usually contains a mixture of "scavengers" to trap the reactive cationic species that are generated from the protecting groups and the resin linker during the cleavage process. sigmaaldrich.com These scavengers prevent the modification of sensitive amino acid residues like tryptophan, methionine, and cysteine. sigmaaldrich.com A common cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). sigmaaldrich.com The Trt group on histidine is readily removed under these acidic conditions. peptide.comthermofisher.com

After cleavage, the crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether, collected by filtration or centrifugation, and washed to remove residual scavengers. thermofisher.com

The final step is the purification of the crude peptide, which is most commonly performed by reverse-phase high-performance liquid chromatography (RP-HPLC). mblintl.com This technique separates the target peptide from impurities, such as deletion sequences or peptides with remaining protecting groups, based on differences in hydrophobicity. mblintl.com The purity of the final peptide is then confirmed by analytical HPLC and its identity is verified by mass spectrometry.

Influence of Fmoc-Amino Acid Purity on Final Peptide Quality

The quality of the final synthetic peptide is intrinsically linked to the purity of the building blocks used in its assembly. In Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc chemistry, the purity of the Nα-Fmoc-protected amino acids, such as those used to synthesize the dipeptide this compound, is a critical determinant of the success and efficiency of the synthesis. sigmaaldrich.comaltabioscience.com Even minor impurities in the starting materials can lead to significant, and often difficult to remove, impurities in the final crude peptide product, affecting yield, ease of purification, and the reproducibility of the synthesis. sigmaaldrich.comajpamc.com

High-purity Fmoc-amino acids are essential for maximizing the efficiency of each synthetic step, which ultimately results in higher yields and more easily purified peptides. sigmaaldrich.comaltabioscience.com The industrialization and regulation of Fmoc-protected amino acid derivatives have led to a significant improvement in their quality, with most standard building blocks now available in remarkably high RP-HPLC purity of >99%. nih.gov However, several types of process-related impurities can still be present, arising from the synthesis and storage of the Fmoc-amino acids themselves. sigmaaldrich.comcreative-peptides.com

Common Impurities and Their Impact

Impurities present in Fmoc-amino acids are generally predictable and primarily originate from side reactions during the attachment of the Fmoc group. sigmaaldrich.com These contaminants can lead to unwanted modifications in the growing peptide chain, such as deletions, insertions, and truncations. ajpamc.comcreative-peptides.com

Key impurities include:

Free Amino Acids : The presence of unprotected amino acids in the Fmoc-amino acid starting material can lead to the incorporation of multiple copies of that amino acid into the peptide sequence. nih.govcreative-peptides.com Furthermore, the free amine can compromise the long-term storage stability of the Fmoc-amino acid by promoting the autocatalytic cleavage of the Fmoc group. sigmaaldrich.comresearchgate.net

Fmoc-Dipeptides : During the synthesis of an Fmoc-amino acid using 9-fluorenylmethyl chloroformate, unwanted carboxyl activation can generate Fmoc-dipeptide impurities (Fmoc-Xaa-Xaa-OH). nih.govcreative-peptides.com If present, these dipeptides will be incorporated directly into the growing peptide chain, resulting in an insertion of an extra amino acid residue. nih.govcreative-peptides.com

β-Alanine Adducts : When Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide) is used to introduce the Fmoc group, a Lossen-type rearrangement can occur. nih.gov This side reaction leads to the formation of β-alanyl impurities, such as Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH. nih.govresearchgate.net The presence of these impurities can cause the unwanted insertion of a β-alanine residue into the peptide sequence. sigmaaldrich.comresearchgate.net

Acetic Acid : Trace amounts of acetic acid can be a particularly detrimental impurity, as it is highly reactive and can cause N-terminal acetylation, effectively terminating the peptide chain elongation. sigmaaldrich.comnih.gov Because of its low molecular weight, even a small contamination by mass (e.g., 0.1%) can represent a significant molar percentage, leading to substantial levels of truncated peptide sequences. sigmaaldrich.comresearchgate.net For high-quality SPPS, acetic acid levels should be below 0.02%. nih.govresearchgate.net

The following table summarizes the impact of common impurities on peptide synthesis.

| Impurity Type | Source of Impurity | Consequence in Peptide Synthesis |

|---|---|---|

| Free Amino Acid | Incomplete Fmoc protection reaction; Fmoc cleavage during storage. sigmaaldrich.comcreative-peptides.com | Double or multiple insertions of the target amino acid. sigmaaldrich.comnih.gov |

| Fmoc-Dipeptide (Fmoc-Xaa-Xaa-OH) | Unwanted carboxyl activation when using 9-fluorenylmethyl chloroformate. nih.govcreative-peptides.com | Insertion of an additional amino acid residue into the peptide chain. nih.gov |

| β-Alanine Adducts (e.g., Fmoc-β-Ala-OH) | Lossen-type rearrangement when using Fmoc-OSu. nih.gov | Insertion of an unwanted β-alanine residue. sigmaaldrich.com |

| Acetic Acid | Contamination in the Fmoc-amino acid preparation. sigmaaldrich.comnih.gov | N-terminal acetylation, leading to truncated peptide sequences (capping). sigmaaldrich.comresearchgate.net |

The direct correlation between the purity of Fmoc-amino acids and the final peptide quality has been demonstrated in various studies. Research has shown that purifying commercial Fmoc-amino acids before their use in SPPS can significantly enhance the purity of the resulting crude peptide. In one study focused on the synthesis of Glucagon, a 29-amino acid peptide, the initial impurity level in the combined Fmoc-amino acid raw materials was approximately 26%. ajpamc.com After purification of each building block, this impurity level was reduced to about 10%. ajpamc.com This improvement in starting material quality led to a substantial increase in the purity of the synthesized Glucagon, from 53.49% to 68.08%, representing a greater than 15% increase in the final product's purity. ajpamc.com

The table below outlines typical enhanced purity specifications for standard Fmoc-amino acids intended for SPPS.

| Specification | Limit | Rationale |

|---|---|---|

| HPLC Purity | ≥ 99% | Ensures the primary component is the desired Fmoc-amino acid. sigmaaldrich.com |

| Enantiomeric Purity | ≥ 99.8% | Minimizes the presence of D-isomers, which can affect biological activity. sigmaaldrich.com |

| Free Amine Content | ≤ 0.2% | Prevents double insertion by-products and improves storage stability. sigmaaldrich.comresearchgate.net |

| Acetate (B1210297) Content | ≤ 0.02% | Minimizes the formation of truncated sequences due to capping. sigmaaldrich.comresearchgate.net |

For histidine specifically, the use of Fmoc-His(Trt)-OH is common and provides protection against racemization during the coupling reaction. medchemexpress.compeptide.com However, even with side-chain protection, the chiral integrity of histidine can be compromised, especially with long pre-activation times or at elevated temperatures. nih.govamazonaws.com The purity of the Fmoc-His(Trt)-OH building block itself remains a foundational requirement to prevent the introduction of other sequence-related impurities unrelated to racemization.

Mechanistic Investigations in Peptide Bond Formation and Side Reactions Involving Fmoc His Trt Gly Oh

Elucidation of Reaction Mechanisms for Fmoc Deprotection in SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids in Solid-Phase Peptide Synthesis (SPPS). wikipedia.org Its removal is a critical step that allows for the sequential addition of amino acids to the growing peptide chain.

The deprotection mechanism proceeds via a β-elimination reaction initiated by a base, most commonly a secondary amine like piperidine (B6355638). peptide.comnih.gov The process can be broken down into two main steps:

Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system. nih.govtotal-synthesis.com This deprotonation is favored because it leads to the formation of a stabilized, aromatic fluorenyl anion. total-synthesis.com

β-Elimination: This is followed by a β-elimination, which results in the cleavage of the C-O bond and the formation of the highly reactive electrophile, dibenzofulvene (DBF), and carbon dioxide. peptide.comnih.gov

To prevent the reactive dibenzofulvene from undergoing deleterious side reactions, such as irreversible attachment to the newly deprotected amine of the peptide, it is trapped by the secondary amine used for deprotection. peptide.com Piperidine, for instance, reacts with DBF to form a stable adduct. wikipedia.orgpeptide.com

The choice of base and solvent significantly impacts the rate and efficiency of Fmoc deprotection. While piperidine is the standard, other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can remove the Fmoc group much faster. peptide.com However, DBU is non-nucleophilic and does not scavenge the DBF byproduct, often necessitating the addition of piperidine for this purpose. peptide.com The reaction is also faster in polar solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) compared to less polar solvents like dichloromethane (B109758) (DCM). nih.govspringernature.com

| Base | Typical Concentration | Key Characteristics |

| Piperidine | 20-30% in DMF | Standard reagent, acts as both base and scavenger. springernature.com |

| DBU | 1-2% (often with piperidine) | Much faster deprotection than piperidine. peptide.com |

| Piperazine (B1678402) | 10% w/v in DMF/ethanol | Used as an alternative to piperidine. nih.gov |

| Pyrrolidine | Varies | More nucleophilic than piperidine, can be used in less polar solvents. acs.org |

Mechanistic Pathways of Amino Acid Coupling and Peptide Bond Formation

Following the deprotection of the N-terminal Fmoc group, the next amino acid, in this case, the dipeptide Fmoc-His(Trt)-Gly-OH, is introduced to form a new peptide bond. This process requires the activation of the C-terminal carboxylic acid of the incoming amino acid derivative. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used for this purpose, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netbachem.com

The general mechanism involves the following steps:

Formation of an O-acylisourea intermediate: The carbodiimide (B86325) reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. dntb.gov.ualuxembourg-bio.com

Reaction with an additive (e.g., HOBt): This intermediate can then react with HOBt to form an active ester. This step is crucial for suppressing side reactions like N-acylurea formation and reducing racemization. bachem.comuniversite-paris-saclay.fr

Peptide bond formation: The active ester then reacts with the free N-terminal amine of the resin-bound peptide to form the desired peptide bond, regenerating the additive in the process. luxembourg-bio.com

Role of the Trityl Protecting Group in Histidine Side-Chain Protection During Coupling

The imidazole (B134444) side chain of histidine presents a significant challenge in peptide synthesis due to its nucleophilic nature. peptide.compeptide.com If left unprotected, the imidazole nitrogen can participate in undesirable side reactions. The trityl (Trt) group is a bulky and acid-labile protecting group commonly employed to mask the imidazole side chain of histidine during Fmoc-based SPPS. peptide.compeptide.com

The primary role of the Trt group is to prevent the acylation of the imidazole nitrogen by the activated carboxylic acid of the incoming amino acid. peptide.com While this acylation is often reversible, it can reduce the concentration of the activated amino acid available for the desired peptide bond formation, potentially leading to incomplete coupling. peptide.compeptide.com

The Trt group is attached to the τ-nitrogen of the imidazole ring, which is the nitrogen atom further from the alpha-carbon. ug.edu.pl This regioselectivity is important for its effectiveness. The bulky nature of the Trt group also provides steric hindrance, which can help to minimize certain side reactions. peptide.compeptide.com

However, it is crucial to note that the Trt group does not completely prevent racemization of the histidine residue during coupling. peptide.com The unprotected π-nitrogen of the imidazole ring can still act as an intramolecular base catalyst, promoting the loss of stereochemical integrity. ug.edu.plnih.gov

Detailed Mechanistic Analysis of Intramolecular Side Reactions during Histidine Incorporation

The incorporation of histidine residues, even when protected, is prone to intramolecular side reactions that can compromise the purity and biological activity of the final peptide. The most significant of these is racemization at the α-carbon.

Mechanisms of Racemization at the Histidine Alpha-Carbon

Racemization is the process by which an optically active compound is converted into an equal mixture of enantiomers, resulting in a loss of optical activity. In the context of peptide synthesis, this leads to the formation of D-amino acid isomers within the peptide chain. Histidine is particularly susceptible to racemization during the activation and coupling steps. peptide.comnih.gov

The primary mechanism for racemization involves the abstraction of the proton from the α-carbon of the activated amino acid. bachem.com This can occur through two main pathways:

Direct enolization: A base can directly abstract the α-proton, leading to the formation of a planar enolate intermediate which is achiral. Subsequent protonation can occur from either face, leading to both L- and D-isomers. bachem.com

Oxazolone (B7731731) formation: The activated carboxylic acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and can be readily abstracted by a base, leading to a resonance-stabilized, achiral intermediate. Ring-opening by the amine nucleophile can then produce both enantiomers. bachem.comhighfine.com

For histidine, the intramolecular nature of the catalysis by the imidazole ring makes it especially prone to racemization. nih.gov

Influence of Imidazole Nitrogen on Epimerization Pathways

The π-nitrogen of the histidine imidazole ring plays a direct role in catalyzing the epimerization (a specific type of racemization where only one of multiple stereocenters is inverted) of the histidine residue. nih.govcem.com Even with the τ-nitrogen protected by a Trt group, the lone pair of electrons on the π-nitrogen is sufficiently basic to act as an intramolecular catalyst. cem.comnih.gov

The proposed mechanism involves the π-nitrogen abstracting the proton from the α-carbon of the activated histidine derivative. nih.govnih.gov This leads to the formation of an achiral enolate intermediate, which can then be protonated to give either the L- or D-histidine residue in the peptide chain. cem.com This intramolecular catalysis is a key reason why histidine is one of the most racemization-prone amino acids in peptide synthesis. nih.govpeptide.com

Impact of Reaction Conditions on Mechanistic Outcomes

The conditions under which peptide synthesis is performed have a profound impact on the rates of both the desired reactions and the undesirable side reactions. Factors such as temperature, solvent, and the use of catalytic additives can significantly influence the mechanistic outcomes.

| Parameter | Effect on Mechanistic Outcomes |

| Temperature | Higher temperatures generally increase the rates of all reactions, including coupling and side reactions like racemization. For histidine, elevated temperatures can significantly increase the rate of epimerization. |

| Solvent Systems | The polarity of the solvent affects the rates of both Fmoc deprotection and coupling. nih.govspringernature.com Polar aprotic solvents like DMF and NMP are commonly used as they effectively solvate the growing peptide chain and reagents. The choice of solvent can also influence the extent of side reactions. For instance, less polar solvents can reduce the rate of Fmoc deprotection. acs.org |

| Catalytic Additives | Additives like HOBt and Oxyma are crucial for suppressing racemization and preventing the formation of N-acylurea byproducts during carbodiimide-mediated coupling. bachem.compeptide.com The use of certain additives, such as OxymaPure or HOAt, has been shown to be more effective than HOBt in reducing histidine racemization. |

| Pre-activation Time | The duration of the pre-activation of the amino acid before its addition to the resin can influence the extent of racemization. acs.org Longer pre-activation times for Fmoc-His(Trt)-OH can lead to increased racemization. acs.org |

| Base for Deprotection | The choice of base for Fmoc deprotection can impact side reactions. For example, the use of piperidine can lead to aspartimide formation in sequences containing aspartic acid. iris-biotech.de |

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N-(9-Fluorenylmethoxycarbonyl)-N'-trityl-L-histidyl-glycine |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Trt | Trityl |

| Gly | Glycine (B1666218) |

| His | Histidine |

| SPPS | Solid-Phase Peptide Synthesis |

| DBF | Dibenzofulvene |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| DMF | N,N-Dimethylformamide |

| NMP | N-Methylpyrrolidone |

| DCM | Dichloromethane |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

| Oxyma | Ethyl cyanohydroxyiminoacetate |

| Asp | Aspartic acid |

| Boc | tert-Butoxycarbonyl |

| Cys | Cysteine |

| Ser | Serine |

| Thr | Threonine |

| Met | Methionine |

| Lys | Lysine |

| Trp | Tryptophan |

| Arg | Arginine |

| Asn | Asparagine |

| Gln | Glutamine |

| Pro | Proline |

| Ala | Alanine (B10760859) |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |

| Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl |

| EDT | 1,2-Ethanedithiol (B43112) |

| TFA | Trifluoroacetic acid |

| TFE | Trifluoroethanol |

| AcOH | Acetic acid |

| Mmt | 4-Methoxytrityl |

| Mtt | 4-Methyltrityl |

| Dnp | 2,4-Dinitrophenyl |

| Tos | Tosyl |

| Bom | Benzyloxymethyl |

| Bum | t-Butoxymethyl |

| MBom | 4-Methoxybenzyloxymethyl |

| Acm | Acetamidomethyl |

| Dpm | Diphenylmethane |

| Ddm | 4,4'-Dimethoxydiphenylmethane |

| THP | Tetrahydropyranyl |

| Bzl | Benzyl |

| tBu | tert-Butyl |

| Z/Cbz | Benzyloxycarbonyl |

| Dts | 2,3-Dithiasuccinoyl |

| PAM | Phenylacetamidomethyl |

| TFMSA | Trifluoromethanesulfonic acid |

| Hmb | 2-Hydroxy-4-methoxybenzyl |

| Dmb | 2,4-Dimethoxybenzyl |

| Mts | 2-Mesitylenesulfonyl |

| CSY | Cyanosulfurylide |

| TBAF | tert-Butylammonium fluoride (B91410) |

| TCEP | Tris(2-carboxyethyl)phosphine |

| DTT | Dithiothreitol |

| TIS | Triisopropylsilane (B1312306) |

| NMM | N-Methylmorpholine |

| DIEA | N,N-Diisopropylethylamine |

| TMP | 2,4,6-Collidine |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| TSTU | N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| TBEC | tert-Butyl ethyl carbodiimide |

| DIU | Diisopropylurea |

Challenges and Optimization Strategies in Syntheses Involving Fmoc His Trt Gly Oh

Mitigation of Racemization Issues in Histidine-Containing Sequences

Racemization of histidine during peptide synthesis is a well-documented issue that can compromise the biological activity of the final peptide. cem.com The trityl (Trt) protecting group on the imidazole (B134444) side chain of Fmoc-His(Trt)-OH offers some steric hindrance but does not completely prevent the lone pair of electrons on the Nπ nitrogen from catalyzing epimerization. amazonaws.com The extent of racemization is influenced by several factors, including the coupling reagents, reaction temperature, and pre-activation time. nih.govacs.orgnih.gov

To address the limitations of the Trt group, researchers have explored various alternative protecting groups for the histidine side chain. These alternatives aim to reduce racemization by electronically deactivating or sterically hindering the Nπ nitrogen of the imidazole ring.

The 4-methoxybenzyloxymethyl (MBom) group, when attached to the Nπ-position of the imidazole ring, has shown considerable promise in suppressing racemization. researchgate.netpeptide.com Studies have demonstrated that Fmoc-His(MBom)-OH significantly reduces epimerization compared to Fmoc-His(Trt)-OH, even with extended pre-activation times. nih.gov For instance, with a 5-minute pre-activation, Fmoc-His(MBom)-OH resulted in only 0.3% epimerization, whereas Fmoc-His(Trt)-OH led to 7.8% racemization under similar conditions. nih.gov However, a drawback of the MBom group is the potential for side reactions caused by the release of formaldehyde (B43269) and the methoxybenzyl cation during cleavage, which may necessitate the use of specific scavengers. researchgate.net

The tert-butoxycarbonyl (Boc) group is another effective protecting group for the histidine side chain. Fmoc-His(Boc)-OH has demonstrated superior resistance to racemization, particularly at elevated temperatures. amazonaws.com In one study, coupling at 90°C resulted in only 0.81% epimerization with Fmoc-His(Boc)-OH, compared to over 16% with Fmoc-His(Trt)-OH. amazonaws.com This derivative also exhibits better solubility in greener solvent systems compared to its Trt-protected counterpart.

The 4-methyltrityl (Mtt) group is another acid-labile protecting group used for the histidine side chain. peptide.com While it offers an alternative to the Trt group, its effectiveness in preventing racemization is comparable to Trt and can be influenced by the specific coupling conditions employed. researchgate.net

Recent advancements have explored the possibility of incorporating histidine without any side-chain protection. This "minimal-protection" strategy aims to improve the atom economy and reduce impurities generated during the final cleavage step. rsc.org However, this approach is not without its challenges. The unprotected imidazole side chain can act as a nucleophile, potentially leading to side reactions. nih.gov Successful incorporation of unprotected Fmoc-His-OH often requires specific coupling reagents like PyBOP to achieve high efficiency and minimize side reactions. rsc.org While promising, this strategy can still result in a notable level of racemization, with some studies reporting around 2.5% of the D-isomer. rsc.org

Interactive Data Table: Comparison of Histidine Side-Chain Protecting Groups

| Protecting Group | Key Advantages | Key Disadvantages | Typical Racemization Levels |

| Trityl (Trt) | Widely used, commercially available. peptide.com | Prone to significant racemization, especially with pre-activation and at higher temperatures. amazonaws.comnih.gov | 1.8% to over 16% depending on conditions. amazonaws.comnih.gov |

| 4-methoxybenzyloxymethyl (MBom) | Excellent suppression of racemization. nih.govresearchgate.net | Potential for side reactions from cleavage byproducts. researchgate.net | As low as 0.3% with pre-activation. nih.gov |

| tert-butoxycarbonyl (Boc) | High resistance to racemization, good solubility. amazonaws.com | Can be more expensive than Trt derivatives. | 0.18% at 50°C, 0.81% at 90°C. amazonaws.com |

| 4-methyltrityl (Mtt) | Orthogonal to other protecting groups. peptide.com | Can exhibit poor coupling efficiency in some cases. rsc.org | Variable, can be comparable to Trt. |

| None (Unprotected) | Improved atom economy, fewer cleavage-related impurities. rsc.org | Potential for side reactions due to nucleophilic imidazole, can still lead to racemization. rsc.orgnih.gov | Approximately 2.5%. rsc.org |

Beyond the choice of protecting group, the selection of coupling reagents and the optimization of reaction conditions are critical for minimizing histidine racemization. nih.govresearchgate.net The conditions of carboxylate pre-activation are particularly crucial; intensive pre-activation can significantly increase the rate of this side reaction. acs.orgscite.ai

Several studies have investigated the impact of different coupling reagents on the extent of racemization. Carbodiimide-based reagents like diisopropylcarbodiimide (DIC) when used with additives such as Oxyma have been shown to be effective in suppressing racemization. nih.gov For instance, the use of DIC/Oxyma resulted in a relatively low level of D-product (1.8%) formation with Fmoc-L-His(Trt)-OH. nih.gov In contrast, uronium/aminium-based reagents like HATU, particularly in the presence of a base like N-methylmorpholine (NMM), can lead to higher levels of racemization. nih.gov

Temperature also plays a significant role. Lowering the coupling temperature can effectively limit racemization. researchgate.netnih.gov For example, reducing the temperature from 80°C to 50°C has been shown to decrease the racemization of histidine during microwave-assisted SPPS. researchgate.netnih.gov Additionally, the choice of base is important, with hindered amines like collidine being reported to minimize the formation of D-isomers. nih.gov

Interactive Data Table: Effect of Coupling Reagents on Fmoc-L-His(Trt)-OH Racemization

| Coupling Reagent/Additive | Base | D-Product Formation (%) | Reference |

| DIC/Oxyma | - | 1.8 | nih.gov |

| HATU/NMM | NMM | Higher than DIC/Oxyma | nih.gov |

| DEPBT/DIEA | DIEA | Minimized racemization | researchgate.net |

| COMU/DIPEA | DIPEA | Can lead to unsatisfactory results | researchgate.net |

Comparative Studies with Alternative Histidine Side-Chain Protecting Groups

Strategies for the Mitigation of Other Significant Side Reactions

During solid-phase peptide synthesis (SPPS), particularly utilizing Fmoc chemistry, the desired peptide chain elongation can be compromised by various side reactions. Beyond issues directly related to the histidine residue, other sequence-dependent side reactions can significantly impact the purity and yield of the final peptide product. Key among these are aspartimide formation, especially in Asp-Gly sequences, and the oxidation of sensitive amino acid residues, which can have indirect consequences on the synthesis.

Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, occurring most frequently in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com This intramolecular cyclization happens when the backbone amide nitrogen attacks the side-chain carboxyl group of an aspartic acid (Asp) residue. iris-biotech.deiris-biotech.de The resulting five-membered succinimide (B58015) ring is unstable and can subsequently be opened by nucleophiles. peptide.com In the context of Fmoc synthesis, the piperidine (B6355638) used for deprotection can attack the aspartimide ring, leading to the formation of piperidide adducts. peptide.com Furthermore, the aspartimide intermediate is prone to racemization, and its hydrolysis can yield a mixture of the desired α-aspartyl peptide along with the undesired β-aspartyl isomer, which is often difficult to separate chromatographically.

Several strategies have been developed to suppress this problematic side reaction:

Modification of Deprotection Conditions : The basicity of the Fmoc deprotection solution is a primary driver of aspartimide formation. Using a weaker base like piperazine (B1678402) instead of piperidine can reduce the incidence of this side reaction. biotage.com Another common approach is the addition of an acidic additive to the standard 20% piperidine in DMF solution. Additives such as 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) or small amounts of organic acids like formic acid have been shown to effectively lower the basicity of the medium and thereby reduce aspartimide formation. peptide.comacs.org

Sterically Hindered Side-Chain Protecting Groups : Standard tert-butyl (tBu) protection of the Asp side chain offers limited defense against aspartimide formation. researchgate.net Employing bulkier ester protecting groups can sterically hinder the initial cyclization step. biotage.com Research has shown a correlation between the size of the protecting group and the reduction in side-product formation. iris-biotech.de

| Protecting Group | Relative Rate of Aspartimide Formation |

| OtBu (tert-butyl) | High |

| OMpe (3-methylpent-3-yl) | Reduced |

| OEpe | Lower |

| OBno | Significantly Reduced |

| CSY (Cyanosulfurylide) | Completely Suppressed |

This table provides a qualitative comparison of the effectiveness of different aspartic acid side-chain protecting groups in preventing aspartimide formation. The Cyanosulfurylide (CSY) group, which masks the carboxylic acid with a stable C-C bond, has been shown to completely prevent this side reaction. nih.gov

Backbone Protection : One of the most effective methods to completely prevent aspartimide formation is through backbone protection. researchgate.net This involves introducing a temporary protecting group on the amide nitrogen of the residue following the aspartic acid. The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose. iris-biotech.de By converting the secondary amide to a tertiary amide, the nucleophilic attack required for cyclization is prevented. biotage.com For the particularly susceptible Asp-Gly sequence, the use of pre-formed dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is a highly effective strategy. iris-biotech.deresearchgate.net

Certain amino acid residues are susceptible to oxidation during SPPS, which can occur during repeated synthesis cycles or the final cleavage from the resin. Methionine (Met), cysteine (Cys), and tryptophan (Trp) are particularly sensitive. peptide.com The thioether side chain of methionine can be readily oxidized to methionine sulfoxide (B87167). peptide.com While this can sometimes be reversed post-synthesis, it complicates purification and analysis. iris-biotech.de

The oxidation of these residues can have indirect consequences for syntheses involving histidine. Oxidative conditions can potentially affect the imidazole ring of histidine, although it is generally less susceptible than Met or Cys. More significantly, the byproducts of oxidation or the scavengers used to prevent it can potentially interact with other residues. For instance, oxidation of histidine to 2-oxo-histidine has been shown to alter the charge state and fragmentation patterns of peptides in mass spectrometry, which can complicate characterization. nih.govnih.gov This occurs because the oxidation lowers the proton affinity and nucleophilicity of the imidazole side chain. nih.govnih.gov

Strategies to prevent oxidation include:

Use of Scavengers : During the final trifluoroacetic acid (TFA) cleavage step, reactive carbocations are generated from the removal of protecting groups. wpmucdn.com These can modify sensitive residues. Scavengers are added to the cleavage cocktail to trap these reactive species. Common scavengers include triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), and thioanisole. wpmucdn.comthermofisher.com

Careful Reagent Handling : Ensuring the use of high-purity solvents and reagents and minimizing exposure to air can reduce the risk of oxidation throughout the synthesis.

Alternative Protecting Groups : For tryptophan, using a Boc protecting group on the indole (B1671886) nitrogen [Fmoc-Trp(Boc)-OH] can help prevent side reactions, including oxidation and modification by stray cations during cleavage. peptide.com

Strategies for Enhancing Overall Purity and Yield in Fmoc-His(Trt)-Gly-OH Mediated Syntheses

Achieving high purity and yield in the synthesis of peptides containing the this compound dipeptide requires careful optimization of several parameters, from the coupling reaction to the final cleavage and workup. The unique properties of both histidine and the dipeptide unit itself present specific challenges.

Optimized Coupling Conditions : The imidazole side chain of histidine can interfere with the coupling reaction, potentially causing racemization, especially during prolonged activation times. nih.gov The use of efficient and low-racemization coupling reagents is crucial. Reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (PyBOP®) are often employed. sigmaaldrich.com The choice of base is also critical; a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is standard. For histidine residues, minimizing the pre-activation time before adding the reagent to the resin is a key strategy to reduce the risk of epimerization. nih.gov

| Coupling Reagent | Base | Key Considerations |

| HATU | DIPEA | Highly efficient, rapid coupling. |

| HBTU | DIPEA | Common and effective, but can be slightly slower than HATU. |

| PyBOP® | DIPEA | Phosphonium (B103445) salt-based, good for reducing racemization. |

| DEPBT | DIPEA | Reported to be effective in minimizing racemization for histidine. researchgate.net |

Aggregation Prevention : Peptide chains, particularly those with hydrophobic residues, can aggregate on the resin support, leading to incomplete reactions and low yields. This phenomenon, known as the synthesis of "difficult sequences," can hinder both the deprotection and coupling steps. luxembourg-bio.comnih.gov The His-Gly sequence can be part of such difficult regions. Strategies to overcome aggregation include:

Using specialized resins, such as those grafted with polyethylene (B3416737) glycol (PEG), which can improve solvation of the growing peptide chain. springernature.com

Incorporating "structure-disrupting" elements like pseudoproline dipeptides at strategic points in the sequence. sigmaaldrich.com

Performing couplings at elevated temperatures (e.g., using a microwave synthesizer) to disrupt secondary structures.

Using chaotropic salts or special solvent mixtures to improve solvation. sigmaaldrich.comdu.ac.in

Cleavage and Deprotection : The final step of releasing the peptide from the resin and removing all side-chain protecting groups is critical for the final purity. The trityl (Trt) group on histidine is acid-labile and is removed during the final TFA cleavage. thermofisher.com An optimized cleavage cocktail is essential. It typically contains TFA along with a cocktail of scavengers to capture the released trityl cations and other reactive species, thereby preventing re-attachment to sensitive residues like tryptophan or tyrosine. wpmucdn.comthermofisher.com A common and effective cocktail for peptides containing Trt-protected histidine is "Reagent B" (TFA/phenol/water/TIS). peptide.com The presence of the Trt cation is often visible as a bright yellow color during cleavage. thermofisher.com

Development of Robust and Reproducible Synthetic Protocols

The development of a robust and reproducible protocol for peptides containing this compound is paramount for both research and potential large-scale production. A robust protocol ensures that the synthesis yields a product of consistent quality and purity across different batches and scales.

Key elements of a robust protocol include:

Standardized Reagent Preparation and Quality Control : The purity of the Fmoc-amino acids, including the dipeptide, is critical. Impurities such as free amino acids or acetic acid can lead to deletion or capped sequences, respectively. nih.gov All solvents and reagents should be of high purity and handled under conditions that prevent degradation (e.g., moisture or oxidation).

Systematic Optimization of Reaction Parameters : This involves defining and controlling critical parameters such as reaction times, temperatures, reagent equivalents, and washing procedures. For instance, standardizing the Fmoc deprotection time (e.g., 2 x 10 minutes) and ensuring thorough washing between steps is fundamental. du.ac.in For the coupling of this compound and subsequent amino acids, defining the optimal number of equivalents of the amino acid, coupling reagent, and base, as well as the reaction time, is essential for maximizing yield while minimizing side reactions.

In-Process Monitoring : Implementing in-process controls, such as the Kaiser test (ninhydrin test), allows for the qualitative monitoring of the completion of coupling reactions. du.ac.in A negative Kaiser test indicates the absence of free primary amines, suggesting the coupling is complete. This allows for adjustments, such as recoupling, if a reaction is sluggish.

Detailed Purification and Analytical Protocols : A reproducible protocol must include a well-defined method for purification, typically reverse-phase high-performance liquid chromatography (RP-HPLC). This includes specifying the column, solvent system, gradient, and detection wavelength. Furthermore, a comprehensive set of analytical methods, such as HPLC for purity and mass spectrometry for identity confirmation, is required to characterize the final product consistently.

By systematically addressing potential side reactions like aspartimide formation and oxidation, optimizing coupling and cleavage conditions, and establishing standardized, monitored procedures, robust and reproducible synthetic protocols for peptides containing the this compound dipeptide can be successfully developed.

Analytical and Characterization Techniques for Fmoc His Trt Gly Oh and Resulting Peptides

Advanced Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure, weight, and functional groups present in the Fmoc-His(Trt)-Gly-OH dipeptide and the subsequent larger peptides.

Mass spectrometry is an indispensable tool for the verification of peptide and peptide building blocks. It provides a precise determination of the molecular weight, which serves as a primary confirmation of the compound's identity.

Research Findings: For this compound, the expected monoisotopic mass is approximately 676.76 g/mol . Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS are routinely used. ESI-MS is often coupled with liquid chromatography (LC-MS) to provide mass data for components as they are separated. scienceopen.com

MALDI-ToF MS is particularly well-suited for the analysis of protected peptide fragments. nih.gov However, care must be taken in the choice of matrix, as acidic matrices like 2,5-dihydroxybenzoic acid can cause the partial cleavage of acid-labile side-chain protecting groups such as Trityl (Trt). nih.gov The use of neutral matrices is recommended to avoid unintended deprotection during analysis. nih.gov This technique is critical after each coupling step in solid-phase peptide synthesis (SPPS) and for the final verification of the purified peptide. uci.eduthermofisher.com

| Technique | Application for this compound | Expected Result |

| ESI-MS | Molecular weight confirmation | [M+H]⁺ ion at m/z ≈ 677.8 |

| MALDI-ToF MS | Identity verification of the building block and resulting peptides | [M+H]⁺ or [M+Na]⁺ ions corresponding to the calculated molecular weight |

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement and chemical environment within a molecule. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional experiments are used for the complete structural elucidation of this compound.

Research Findings: The ¹H NMR spectrum of this compound would exhibit characteristic signals for each of its constituent parts. The aromatic protons of the Fmoc group typically appear in the range of δ 7.3-7.8 ppm. scienceopen.com The numerous protons of the Trityl group would also resonate in the aromatic region, often overlapping with the Fmoc signals. The protons of the histidine and glycine (B1666218) backbone and side chains would appear in more upfield regions. The ¹³C NMR spectrum complements this data by showing distinct signals for the carbonyl carbons of the peptide bond and the Fmoc urethane (B1682113), as well as the aliphatic and aromatic carbons throughout the molecule. scienceopen.com

| Structural Moiety | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Fmoc Group | 7.3 - 7.8 (aromatic CH), 4.2 - 4.5 (CH, CH₂) | 120 - 145 (aromatic C), 67 (CH₂), 47 (CH) |

| Trityl Group | 7.1 - 7.5 (aromatic CH) | 127 - 144 (aromatic C), 75 (quaternary C) |

| Histidine | 7.0 - 7.5 (imidazole CH), 4.5-4.8 (α-CH), 2.9-3.2 (β-CH₂) | 117 - 136 (imidazole C), 54 (α-C), 29 (β-C) |

| Glycine | 3.8 - 4.1 (α-CH₂) | 42 (α-C) |

| Carbonyls | N/A | 170 - 175 (C=O) |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and derived peptides, FT-IR confirms the presence of key chemical bonds and can offer insights into the secondary structure of larger peptides. lew.ro

Research Findings: The FT-IR spectrum of this compound would display characteristic absorption bands. The N-H stretching of the amide and urethane groups appears around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative: the urethane carbonyl of the Fmoc group absorbs around 1720 cm⁻¹, while the amide I band (primarily C=O stretch) of the peptide bond is found near 1650 cm⁻¹. The amide II band (N-H bend and C-N stretch) appears around 1530 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the Fmoc, Trt, and His groups are also readily identifiable. lew.roresearchgate.net In larger peptides, the precise position of the amide I band can indicate the presence of secondary structures like α-helices or β-sheets. lew.ro

Circular Dichroism (CD) spectroscopy is the primary technique for investigating the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.org While the dipeptide this compound is too small to form a stable secondary structure, CD is essential for characterizing the conformation of larger peptides synthesized using this building block. lew.roresearchgate.net

Research Findings: The CD spectrum of a peptide is analyzed in the far-UV region (typically 190-250 nm). nih.gov Different secondary structures give rise to characteristic spectra:

α-Helices: Strong negative bands near 222 nm and 208 nm, and a strong positive band near 192 nm. americanpeptidesociety.org

β-Sheets: A negative band near 217 nm and a positive band near 195 nm. americanpeptidesociety.org

UV-Vis spectrophotometry is a versatile technique used for both quantification and purity assessment, primarily by exploiting the strong UV absorbance of the Fmoc protecting group.

Research Findings: The Fmoc group has a significant chromophore that absorbs strongly in the UV region, with maxima around 265 nm and 301 nm. This property is fundamental to a key quantification method in SPPS. After the Fmoc group is cleaved from the N-terminus of the resin-bound peptide using a base like piperidine (B6355638), the resulting dibenzofulvene-piperidine adduct is released into the solution. The concentration of this adduct, and therefore the amount of peptide on the resin, can be accurately determined by measuring its absorbance at approximately 301 nm. bris.ac.uk Furthermore, UV-Vis detectors are standard in HPLC systems, where they monitor the elution of the peptide and any impurities, allowing for purity assessment based on the relative area of the peaks detected at a specific wavelength (commonly 214 nm for the peptide backbone and 280 nm for aromatic side chains). nih.govrsc.org

High-Resolution Chromatographic Methods for Purity Assessment and Isolation

High-resolution chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the gold standard for determining the purity of this compound and for the analysis and purification of the final synthetic peptides. nih.govajpamc.com

Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. nih.gov In this technique, the analyte is separated based on its hydrophobicity.

Stationary Phase: Typically a C18-modified silica (B1680970) column. rsc.org

Mobile Phase: A gradient of an aqueous solvent (Solvent A, e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (Solvent B, e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) is used. nih.govrsc.org The trifluoroacetic acid acts as an ion-pairing agent to improve peak shape.

Detection: A UV detector is used to monitor the column eluent, typically at 214 nm. rsc.org

High-Performance Liquid Chromatography (HPLC, UPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are indispensable tools for determining the purity of this compound and subsequent peptides. These techniques separate components based on their differential interactions with a stationary phase and a mobile phase, allowing for the precise quantification of the target compound and the detection of any impurities.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. A nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase, which usually consists of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid. rsc.orgnih.govnsf.gov

For the analysis of peptides, detection is commonly performed using UV absorbance at wavelengths of 214 nm and 220 nm, where the peptide bond absorbs. rsc.orgtec5usa.com The purity is determined by integrating the peak areas of all detected signals. nih.gov If the purity of a synthesized peptide falls below 90%, repurification by preparative HPLC is often recommended. nih.gov

Key Parameters for HPLC/UPLC Analysis:

Column: C18 columns are standard for peptide analysis. rsc.orgnih.gov

Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is frequently employed. rsc.orgnih.gov

Detection: UV detection at 214 nm is optimal for monitoring the peptide backbone. rsc.org

Purity Assessment: The relative purity is calculated from the integrated peak areas. nih.gov

Table 1: Example HPLC/UPLC Conditions for Peptide Purity Analysis

| Parameter | Condition | Source |

| Instrument | Agilent 1290 Infinity II Series | rsc.org |

| Column | Agilent Zorbax 300SB-C18 (2.1 mm × 150 mm, 5.0 µm) | rsc.org |

| Solvent A | 5% Acetonitrile in 95% Water with 0.1% TFA | rsc.org |

| Solvent B | 95% Acetonitrile in 5% Water with 0.1% TFA | rsc.org |

| Gradient | 0–100% Solvent B over 20 minutes | rsc.org |

| Flow Rate | 0.8 mL/min | rsc.org |

| Detection | UV at 214 nm | rsc.org |

Impurities in the starting Fmoc-amino acids can significantly impact the purity of the final peptide. ajpamc.com Therefore, assessing the purity of Fmoc-His(Trt)-OH before synthesis is a critical step.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions, such as the coupling and deprotection steps in peptide synthesis. rsc.org It provides a qualitative assessment of the presence of starting materials, intermediates, and products.

In the context of this compound synthesis, TLC can be used to check for the complete consumption of the starting Fmoc-amino acid and the formation of the dipeptide. A variety of solvent systems can be employed to achieve the necessary separation on silica gel plates. Visualization is typically achieved using UV light, which reveals the Fmoc-containing compounds, or by staining with reagents like ninhydrin (B49086) to detect free amines. rsc.org

Common TLC Practices in Peptide Synthesis:

Stationary Phase: Silica gel 60 F254 plates are commonly used. rsc.org

Mobile Phase: A mixture of chloroform, methanol, and acetic acid is a representative solvent system. bris.ac.uk

Visualization: UV light and various chemical stains (e.g., ninhydrin, potassium permanganate) are used for detection. rsc.org

Table 2: Representative TLC Solvent Systems for Fmoc-Amino Acids and Peptides

| Solvent System Code | Solvents | Composition by Volume | Source |

| 011A | Chloroform : Methanol : Acetic Acid | 90 : 8 : 2 | |

| 011B | Chloroform : Methanol : Acetic Acid | 85 : 10 : 5 | |

| 009A | Chloroform : Methanol | 4 : 1 | |

| 0003 | Toluene : Dioxane : Acetic Acid | 95 : 25 : 4 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity Determination

The stereochemical integrity of the amino acid residues is paramount for the biological activity of a peptide. Gas Chromatography-Mass Spectrometry (GC-MS) on a chiral stationary phase is a powerful technique for determining the enantiomeric purity of amino acids. researchgate.net Histidine, in its activated form, is particularly susceptible to racemization during peptide synthesis. bris.ac.ukpeptide.com

To analyze the enantiomeric purity of the histidine residue in this compound, the dipeptide would first need to be hydrolyzed to its constituent amino acids. The amino acids are then derivatized to make them volatile for GC analysis. sigmaaldrich.com This derivatization typically involves esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com The derivatized amino acids are then separated on a chiral column, such as one coated with a cyclodextrin (B1172386) derivative. sigmaaldrich.comgcms.cz

Steps for Chiral GC-MS Analysis:

Hydrolysis: The peptide is broken down into its individual amino acids.

Derivatization: The amino acids are chemically modified to increase their volatility. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) and methanolic HCl. sigmaaldrich.com

Separation: The derivatized enantiomers are separated on a chiral GC column.

Detection: Mass spectrometry is used to identify and quantify the separated enantiomers.

Table 3: Chiral GC-MS in Amino Acid Analysis

| Technique | Application | Key Features | Source |

| Chiral GC-MS | Determination of enantiomeric purity of amino acids. | Requires derivatization to increase volatility. Chiral stationary phases (e.g., Chirasil-L-Val) are used for separation. | researchgate.netnih.gov |

Quantitative Analytical Methodologies (e.g., Acidimetric Assays, UV Absorbance)

Quantitative analysis of this compound is essential for accurate dosing in subsequent peptide synthesis steps. UV absorbance and acidimetric assays are two common methods for this purpose.

UV Absorbance Spectroscopy

The Fmoc group exhibits a strong UV absorbance, which can be used for quantification. tec5usa.com A common method involves cleaving the Fmoc group with a base, such as a 20% solution of piperidine in dimethylformamide (DMF). nih.govmostwiedzy.pl This cleavage releases a dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm. nih.govmostwiedzy.pl By measuring the absorbance of this solution and applying the Beer-Lambert law with a known molar absorption coefficient, the amount of the Fmoc-protected compound can be accurately determined. nih.gov

The molar absorption coefficient for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 to 8021 L·mol⁻¹·cm⁻¹. nih.govmostwiedzy.pl

Acidimetric Assays

While less common for Fmoc-protected dipeptides themselves, acidimetric titrations can be used to quantify the free carboxylic acid group. This involves dissolving the compound in a suitable solvent and titrating with a standardized base. However, for Fmoc-protected amino acids loaded onto a resin, a common quantification method involves cleaving the Fmoc group and then quantifying the released dibenzofulvene-piperidine adduct via UV spectroscopy. nih.gov

Table 4: Quantitative Analysis by UV Absorbance

| Method | Principle | Wavelength (λmax) | Molar Absorption Coefficient (ε) | Source |

| UV Absorbance of Dibenzofulvene-Piperidine Adduct | Quantification based on the absorbance of the Fmoc cleavage product. | ~301 nm | 8021 L·mol⁻¹·cm⁻¹ | nih.gov |

Computational and Theoretical Approaches in the Context of Fmoc His Trt Gly Oh

Molecular Modeling and Simulation for Peptide Conformation and Dynamics

Molecular modeling and simulation techniques are instrumental in exploring the conformational landscape and dynamic behavior of Fmoc-His(Trt)-Gly-OH. The flexibility of the peptide backbone, the bulky Fmoc and Trityl protecting groups, and the rotatable bonds of the amino acid side chains give rise to a multitude of possible three-dimensional structures.

The choice of force field is a critical parameter in these simulations, as it dictates the potential energy landscape of the molecule. Force fields like AMBER, CHARMM, and OPLS are commonly employed for peptide simulations and are parameterized to accurately reproduce experimental data. For a molecule like this compound, which contains non-standard residues (the protected histidine), specific parameterization may be necessary to ensure the accuracy of the simulations.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

| Torsional Angle | Description | Typical Range of Interest |

| φ (His) | Dihedral angle around the N-Cα bond of Histidine | -180° to +180° |

| ψ (His) | Dihedral angle around the Cα-C bond of Histidine | -180° to +180° |

| ω (peptide bond) | Dihedral angle around the peptide bond (C-N) | ~180° (trans) or ~0° (cis) |

| χ1 (His) | Dihedral angle around the Cα-Cβ bond of the Histidine side chain | Multiple stable rotamers |

| χ2 (His) | Dihedral angle around the Cβ-Cγ bond of the Histidine side chain | Multiple stable rotamers |

This table is interactive. Click on the headers to sort.

Computational Prediction of Peptide Properties and Reactivity

Computational methods are also employed to predict a range of physicochemical properties and the reactivity of this compound. Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), can provide highly accurate information about the electronic structure of the molecule. acs.org

These calculations can be used to predict properties such as:

Molecular Geometry: QM optimization can determine the lowest energy conformation of the dipeptide in the gas phase or in solution (using implicit solvent models).

Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential can be calculated. These properties are crucial for understanding the molecule's reactivity, as they indicate the likely sites for nucleophilic or electrophilic attack.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy), which can be compared with experimental data to validate the computed structures.

Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict properties based on the molecular structure. nih.gov While often applied to larger datasets, the principles can be used to estimate properties like solubility, lipophilicity (logP), and pKa values for this compound by comparing it to structurally similar compounds with known properties. The pKa of the histidine side chain, for instance, is a critical parameter influencing its reactivity and potential for side reactions, and computational methods can predict how the protecting groups and the adjacent glycine (B1666218) residue affect this value.

Table 2: Computationally Predictable Properties of this compound

| Property | Computational Method | Relevance |

| Optimized 3D Structure | DFT, Molecular Mechanics | Understanding steric hindrance and conformational preferences. |

| HOMO/LUMO Energies | DFT | Predicting sites of electrophilic and nucleophilic attack. |

| Electrostatic Potential | DFT | Identifying charge distribution and regions prone to interaction. |

| pKa of Imidazole (B134444) Ring | DFT with Solvation Models | Assessing the likelihood of side reactions involving the histidine side chain. |

| Dipole Moment | DFT | Understanding intermolecular interactions and solubility. |

This table is interactive. Click on the headers to sort.

Theoretical Mechanistic Studies of Racemization and Side Reactions